1-(Thiophen-2-ylmethyl)piperidin-3-ol
Description
1-(Thiophen-2-ylmethyl)piperidin-3-ol is a piperidine derivative featuring a thiophene ring attached via a methyl group at the 2-position of the heterocycle and a hydroxyl group at the 3-position of the piperidine ring.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C10H15NOS/c12-9-3-1-5-11(7-9)8-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 |
InChI Key |
RYLQQBHHFIIAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-3-ol Derivatives with Varying Substituents
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Structure: Features a 6-chloroquinoline substituent on a piperidin-4-yl group.
- Activity : Designed as a safer analog of hydroxychloroquine (HCQ) for COVID-19 treatment. Binds to the SARS-CoV-2 spike protein with enhanced safety profiles compared to HCQ .
1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
- Structure : Contains a lipophilic 4-octylphenethyl chain.
- Activity : Selective sphingosine kinase 1 (SK1) inhibitor (6.1-fold selectivity over SK2). Demonstrates how lipophilic substituents enhance membrane permeability and target engagement .
- Comparison : The thiophen-2-ylmethyl group in 1-(Thiophen-2-ylmethyl)piperidin-3-ol offers less lipophilicity than 4-octylphenethyl, which may affect tissue distribution.
Impact of Hydroxyl Position on Piperidine Ring
1-[(Thiophen-3-yl)methyl]piperidin-4-ol
- Structure : Thiophene at the 3-position; hydroxyl at piperidin-4-ol.
- Activity: Not explicitly reported, but structural differences (e.g., hydroxyl position) alter hydrogen-bonding networks and molecular conformation compared to the 3-ol derivative .
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol
Heterocyclic Substituent Variations
1-(Pyridin-2-yl)piperidin-3-ol
- Structure : Pyridine replaces thiophene.
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
Data Table: Structural and Functional Comparison of Analogs
Key Research Findings
- Hydroxyl Position : Piperidin-3-ol derivatives (e.g., RB-019) show higher enzymatic selectivity than 4-ol analogs due to spatial compatibility with active sites .
- Substituent Effects: Bulky groups (e.g., chloroquinoline) improve target specificity but may reduce bioavailability, whereas aromatic heterocycles (thiophene, pyridine) balance binding and solubility .
- Thiophene vs. Oxadiazole : Thiophene’s aromaticity favors interactions with hydrophobic pockets, while oxadiazole’s electron deficiency enhances stability in oxidative environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
